molecular formula C10H7FN2O3 B3373316 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid CAS No. 1000933-33-4

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Cat. No.: B3373316
CAS No.: 1000933-33-4
M. Wt: 222.17 g/mol
InChI Key: YSPAAPIWKXQRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (CAS Number 1000933-33-4) is a high-purity organic compound supplied for life science and medicinal chemistry research. This quinazolinone derivative has a molecular formula of C 10 H 7 FN 2 O 3 and a molecular weight of 222.17 g/mol . The compound is typically provided as a powder and should be stored at room temperature . As a functionalized quinazolinone, this compound serves as a valuable building block in organic synthesis and drug discovery efforts. Quinazolin-4(3H)-one scaffolds are of significant interest in the development of novel therapeutic agents due to their diverse biological activities . Research into similar compounds has explored their potential as inhibitors for various biological targets. For instance, studies have investigated quinazolinone derivatives as dual-target inhibitors for the treatment of diseases such as cancer, highlighting the strategic value of this chemical class in early-stage research . The structural features of this compound, including the fluorine substituent and the acetic acid side chain, make it a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. Key Specifications:

Properties

IUPAC Name

2-(6-fluoro-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPAAPIWKXQRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroanthranilic acid and ethyl chloroacetate.

    Cyclization: The initial step involves the cyclization of 6-fluoroanthranilic acid with ethyl chloroacetate in the presence of a base like sodium ethoxide to form the quinazolinone core.

    Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in the formation of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoro and acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives, including 2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Cancer Research
In the realm of oncology, derivatives of quinazoline have been explored for their potential as anticancer agents. The structural attributes of 2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Agrochemical Applications

Herbicidal Properties
The compound's unique structure allows it to interact with biological systems in plants. Preliminary studies suggest that it may possess herbicidal activity, potentially serving as a lead compound for developing new herbicides that target specific weed species without harming crops .

Material Science

Polymer Chemistry
In material science, the incorporation of quinazoline derivatives into polymer matrices has been investigated. These compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for use in high-performance materials .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
Cancer Cell ProliferationInduction of apoptosis in cancer cell lines
Herbicidal ActivityPotential as a selective herbicide
Polymer EnhancementImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Reference
2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 6-F, 3-acetic acid C₁₀H₇FN₂O₃ 222.18 (calculated) Not reported Not reported Target compound
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 6-Cl, 3-acetic acid C₁₀H₇ClN₂O₃ 238.63 (calculated) Not reported Not reported
2-(2-Ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (7) 2-Ethyl, 3-acetic acid C₁₂H₁₂N₂O₃ 240.24 260–263 67
2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 2-Me, 3-acetic acid C₁₁H₁₀N₂O₃ 218.21 Not reported Not reported
6-(4-Oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid 3-hexanoic acid C₁₄H₁₆N₂O₃ 260.30 Not reported Not reported
[6-Iodo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl]-acetic acid (2a) 6-I, 2-SCH₂CO₂H, 3-Ph C₁₉H₁₃Br₂N₅O₄S₂ 599.26 204–209 51
Key Observations:
  • Alkyl Chains: The ethyl group in compound 7 increases molecular weight and hydrophobicity compared to the methyl analog . The hexanoic acid derivative (C₁₄H₁₆N₂O₃) has significantly higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Synthesis Methods :

    • Most analogs (e.g., compounds 7 and 8) are synthesized via refluxing with acetic acid and glycine, followed by recrystallization . Brominated derivatives (e.g., compound 8) require additional steps with bromine/acetic acid mixtures .
    • Sulfur-containing derivatives (e.g., 2a) use mercaptoacetic acid and anhydrous sodium acetate, suggesting divergent synthetic pathways for functional group introduction .

Biological Activity

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, identified by its CAS number 1000933-33-4, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer research. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Basic Information

PropertyValue
Chemical Formula C₁₀H₇FN₂O₃
Molecular Weight 222.18 g/mol
IUPAC Name 2-(6-fluoro-4-oxoquinazolin-3-yl)acetic acid
PubChem CID 25585054

Anticancer Potential

Recent studies have highlighted the potential of quinazoline derivatives, including 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, as anticancer agents. The compound has shown promising cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a study evaluating the antiproliferative activity of quinazoline derivatives against human cancer cell lines, the compound exhibited significant cytotoxic effects. The IC₅₀ values for selected cell lines are summarized below:

Cell LineIC₅₀ (µM)
A549 (Lung)5.9 ± 1.69
SW-480 (Colorectal)2.3 ± 5.91
MCF-7 (Breast)5.65 ± 2.33

These results indicate that the compound is particularly effective against lung cancer cells (A549), with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents like Cisplatin .

The mechanism through which 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner in A549 cells, with percentages of early and late apoptotic cells increasing significantly at higher concentrations.
  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound led to an accumulation of A549 cells in the S-phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that halogen substitutions on the phenyl ring enhance the antiproliferative activity of quinazoline derivatives. Compounds with electron-withdrawing groups such as fluorine and chlorine demonstrated superior activity compared to their unsubstituted counterparts .

Study on Quinazoline Derivatives

A recent publication investigated a series of quinazoline-pyrimidine hybrid derivatives, including 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid. The study found that compounds with specific substitutions exhibited enhanced anticancer properties and were effective against multiple cancer cell lines. The findings suggest that modifications to the quinazoline structure can lead to improved therapeutic agents targeting EGFR pathways critical in tumorigenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.